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Compound of Interest

Compound Name: chloramultilide C

CAS No.: 1000995-48-1

Cat. No.: B146682 Get Quote

Executive Summary
Chloramultilide C is a bioactive secondary metabolite belonging to the class of lindenane

sesquiterpenoid dimers. These compounds are structurally characterized by a crowded

pentacyclic or heptacyclic framework formed by the coupling of two sesquiterpene monomers.

The biosynthesis of Chloramultilide C represents a pinnacle of plant terpene complexity,

involving:

Terpene Cyclization: Conversion of Farnesyl Diphosphate (FPP) to the lindenane skeleton.

Oxidative Functionalization: Cytochrome P450-mediated formation of reactive intermediates

(dienes and dienophiles).

Dimerization: A highly stereoselective [4+2] Diels-Alder cycloaddition, likely guided by the

enzyme-templated orientation of substrates or specific "Diels-Alderase" activity.

Target Audience: Medicinal chemists, plant biochemists, and pharmacologists investigating

anti-inflammatory and anti-tumor natural products.

Detailed Biosynthetic Pathway
The pathway proceeds in four distinct phases: Precursor Assembly, Skeleton Formation,

Monomer Activation, and Dimerization.
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Phase I: Precursor Assembly (Cytosolic)
The carbon backbone originates from the Mevalonate (MVA) pathway in the cytosol, which is

upregulated in Chloranthus species.

Input: Acetyl-CoA.

Key Enzyme: HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) – identified as a multi-copy

gene family in Chloranthus genomes.

Output: Farnesyl Diphosphate (FPP, C15).

Phase II: Lindenane Skeleton Formation
The characteristic lindenane skeleton (hydrindane system with a cyclopropane ring) is formed

via a cascade cyclization.

Substrate: FPP.[1]

Enzyme: Sesquiterpene Synthase (TPS-a subfamily).[2]

Mechanism:

Ionization of FPP to a farnesyl cation.

Cyclization to a Germacrenyl cation.

Further cyclization and hydride shifts to form the Eudesmane intermediate.

Final rearrangement (likely involving cyclopropanation) to yield the Lindenane core (e.g.,

Chloranthalactone-type scaffold).

Phase III: Monomer Activation (P450-Mediated)
Before dimerization, the lindenane monomer must be functionalized to create the necessary

electronic environment for cycloaddition.

Enzymes: Cytochrome P450 Monooxygenases (CYP71 clan).
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Reactions:

C8/C9 Oxidation: Introduction of hydroxyl/keto groups to form the lactone ring.

Desaturation: Formation of the electron-rich diene and electron-poor dienophile moieties

essential for the Diels-Alder reaction.

Key Intermediate: A furan-containing lindenane monomer (analogous to Chloranthalactone A

or B).

Phase IV: [4+2] Dimerization (The Chloramultilide
Junction)
The defining step of Chloramultilide C biosynthesis is the coupling of two monomeric units.

Reaction Type: Intermolecular [4+2] Diels-Alder Cycloaddition.[3]

Components:

Diene: A furan-ring containing lindenane derivative.[4]

Dienophile: An electron-deficient olefinic lindenane (often an

-unsaturated lactone).

Selectivity: The reaction exhibits high endo-selectivity, which dictates the stereochemistry of

the resulting dimer. While this reaction can proceed thermally in vitro (biomimetic synthesis),

in planta efficiency suggests the involvement of a dirigent protein or a cyclase to stabilize the

transition state and ensure stereospecificity.

Visualization: Biosynthetic Logic
The following diagram illustrates the flow from metabolic precursors to the final dimeric

structure.
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Caption: Logical flow of Chloramultilide C biosynthesis from primary metabolism to

stereoselective dimerization.

Key Enzymes & Intermediates
Component Class / Identity Function in Pathway

HMGR Reductase

Rate-limiting step in MVA

pathway; provides FPP

precursor.

CsTPS (TPS-a) Sesquiterpene Synthase

Catalyzes the complex

cyclization of FPP to the

lindenane hydrocarbon

scaffold.

CYP71 Family Cytochrome P450

Oxidizes the lindenane core at

C8/C9 to form lactones and

generates the furan moiety.

Lindenane Monomer Sesquiterpenoid

The "building block" (e.g.,

Chloranthalactone variants)

possessing diene/dienophile

motifs.

Dirigent Protein (Putative) Chaperone

Hypothesized to stabilize the

[4+2] transition state to ensure

enantiomeric purity.

Experimental Validation Protocols
To validate the presence of this pathway or synthesize the compound for drug development,

the following protocols are standard in the field.

Protocol A: Biomimetic Synthesis (Validation of
Biogenesis)
This protocol mimics the natural dimerization step to confirm the chemical feasibility of the

proposed pathway.
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Preparation of Monomers: Synthesize or isolate Chloranthalactone A (diene precursor) and

the corresponding dienophile monomer.

Reaction Setup: Dissolve monomers in Toluene or Xylene (0.1 M concentration).

Thermal Induction:

Heat the solution to 150°C in a sealed tube (to prevent volatile loss).

Maintain for 12–24 hours.

Note: High temperature mimics the activation energy barrier that an enzyme would lower

in vivo.

Analysis:

Monitor reaction progress via TLC (Hexane:EtOAc 3:1).

Purify the dimer using Flash Column Chromatography.

Validation: Compare the 1H-NMR and NOESY spectra of the synthetic dimer with natural

Chloramultilide C to confirm the endo-stereochemistry.

Protocol B: Transcriptomic Mining (Gene Discovery)
Used to identify the specific TPS and P450 enzymes in Chloranthus species.

Tissue Sampling: Harvest roots of Chloranthus spicatus (site of accumulation).

RNA Extraction: Use a CTAB-based method enriched for polysaccharide removal.

Sequencing: Perform RNA-Seq (Illumina HiSeq).

Assembly & Annotation:

Assemble de novo transcriptome.

Blast against TPS and CYP databases.
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Phylogenetic Analysis: Identify expansions in the TPS-a subfamily (typical for

sesquiterpenes) and CYP71 clan.

Heterologous Expression: Clone candidate genes into Saccharomyces cerevisiae

(engineered with high FPP flux) and analyze extracts by GC-MS for lindenane production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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